2-{[(2,3-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(2,3-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Thiophene derivatives, including 2-{[(2,3-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, can undergo various chemical reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(2,3-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Indole derivatives : These compounds share similar structural features and biological activities .
Uniqueness
2-{[(2,3-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to other thiophene and indole derivatives .
Properties
Molecular Formula |
C23H28N2O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H28N2O4S/c1-14-6-3-9-18(15(14)2)29-13-20(26)25-23-21(17-8-4-10-19(17)30-23)22(27)24-12-16-7-5-11-28-16/h3,6,9,16H,4-5,7-8,10-13H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
ZVRXCYPAYBYYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4CCCO4)C |
Origin of Product |
United States |
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